molecular formula C8H15Cl2N3 B2874111 1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride CAS No. 1609400-70-5

1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride

Cat. No.: B2874111
CAS No.: 1609400-70-5
M. Wt: 224.13
InChI Key: YJKBWOVIFUIHAQ-UHFFFAOYSA-N
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Description

1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride is a chemical compound that features a pyrrolidine ring attached to an imidazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride typically involves the reaction of 1H-imidazole with 2-pyrrolidinemethanol in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Typical conditions involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used as a catalyst in various industrial processes, including polymerization and organic transformations.

Mechanism of Action

The mechanism of action of 1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyrrolidinylmethyl)pyrrolidine
  • 1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride

Uniqueness

1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride is unique due to its specific combination of a pyrrolidine ring and an imidazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-2-8(10-3-1)6-11-5-4-9-7-11;;/h4-5,7-8,10H,1-3,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKBWOVIFUIHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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